N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N-1,3-Benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS: 742113-76-4) is a structurally complex acetamide derivative characterized by a 1,3-benzodioxole moiety linked to a 1,3-diazaspiro[4.5]decane-2,4-dione system. Its molecular formula is C₁₉H₂₁N₃O₅ (MW: 373.4 g/mol), with a spirocyclic core contributing to conformational rigidity . The compound exhibits moderate water solubility (6.1 µg/mL at pH 7.4) and features hydrogen-bonding capabilities (2 donors, 6 acceptors), which may influence its pharmacokinetic properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-14(18-11-4-5-12-13(8-11)25-10-24-12)9-20-15(22)17(19-16(20)23)6-2-1-3-7-17/h4-5,8H,1-3,6-7,9-10H2,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAWMRJGDKONEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and diazaspirodecane intermediates. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the key intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes or chloroacetyl chloride to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . This compound may also interact with other cellular proteins and enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Derivatives
Substituent Position Variations
- 6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl Acetic Acid (CAS: 743441-93-2) This analog differs in the methyl group position (6-methyl vs. 8-methyl in the target compound).
- 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl Acetamide Derivatives The target compound’s 8-methyl group introduces steric effects that may stabilize the spirocyclic conformation, affecting binding affinity in enzyme inhibition. No direct bioactivity data are available, but spirocyclic systems are known to enhance metabolic stability in drug design .
Table 1: Structural and Physicochemical Comparison of Spirocyclic Analogs
Benzodioxol-Containing Acetamides
2.2.1. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(Benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28) This derivative replaces the diazaspiro group with a benzimidazole-methyl-benzyl substituent. It demonstrated 84% synthetic yield via carbodiimide-mediated coupling, suggesting efficient amide bond formation compared to spirocyclic analogs .
2.2.2. N-(Benzo[d][1,3]dioxol-5-yl)-2-(Benzylthio)acetamides (e.g., K-16)
These analogs feature a benzylthio group instead of the diazaspiro system. Bioactivity testing on Arabidopsis thaliana revealed auxin-like effects, with primary root elongation at 0.1 µM concentrations . The target compound’s spirocyclic core may reduce metabolic degradation compared to the labile thioether linkage in K-14.
Table 2: Functional Group Impact on Bioactivity and Stability
Heterocyclic Dioxo Systems
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide This compound replaces the diazaspiro ring with a dioxothiazolidinyl group. The conjugated enone system may increase electrophilicity, influencing reactivity in biological systems. Such structural differences highlight the uniqueness of the target compound’s spirocyclic architecture, which balances rigidity and solubility .
Biological Activity
N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural combination of a benzodioxole moiety and a diazaspiro structure. Its molecular formula is , which contributes to its diverse biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₃ |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide |
| Structural Features | Benzodioxole and diazaspiro motifs |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate enzyme activity or bind to receptors, thereby influencing various signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and other physiological responses.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antidiabetic Activity : Preliminary studies suggest that it may have potential in managing diabetes by modulating glucose metabolism.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests possible applications in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
1. Antidiabetic Research
A study explored the compound's effect on α-amylase inhibition. It demonstrated significant inhibitory activity with an IC50 value of approximately 0.68 µM, indicating its potential as a therapeutic agent for diabetes management .
2. Anticancer Activity
Research involving various cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 26 to 65 µM across different cell types . These findings suggest its potential for further development into anticancer therapies.
3. Neuroprotective Studies
In vitro assays indicated that the compound could modulate neurotransmitter levels, potentially offering protective effects against neurodegeneration . This aspect warrants further investigation to elucidate its mechanisms in neurological contexts.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease treatment |
| Galanthamine | Acetylcholinesterase inhibitor | Cognitive enhancement |
| Clonazepam | Benzodiazepine derivative | Anxiolytic effects |
The unique combination of structural motifs in this compound may confer distinct pharmacological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
